2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
2-Hydroxyethyl methacrylate (HEMA) and 2-Hydroxyethyl acrylate are hydroxyester compounds and resin monomers used in various applications. HEMA, for instance, is used in desensitizing dentin. By applying it locally to sensitive teeth, sensitive areas in the teeth get sealed and block the dentinal tubules at the dentin surface from stimuli that cause pain .
Synthesis Analysis
HEMA is commonly synthesized through the reaction of methacrylic acid with ethylene oxide . There are several patents and synthesis papers aimed at producing the material, mostly aimed at reducing or removing heavy metals as catalysts .
Molecular Structure Analysis
The molecular formula of 2-Hydroxyethyl methacrylate is C6H10O3 . It is functionally related to an ethylene glycol and a methacrylic acid .
Chemical Reactions Analysis
Primary sensitization to methacrylates including HEMA may result in methacrylate and acrylate cross-sensitization. There is a strong cross-allergy between HEMA, ethylene glycol dimethacrylate (EGDMA), and hydroxypropyl methacrylate .
Physical And Chemical Properties Analysis
2-Hydroxyethyl Methacrylate is a clear water-white liquid with a mild but pungent ester-like odor .
Scientific Research Applications
Biomedical Applications: Hydrogels
Hydrogels derived from 2-hydroxyethyl methacrylate (HEMA) have been extensively studied for their potential in various biomedical applications due to their excellent hydrophilic properties, high swelling ratio, and biocompatibility . These hydrogels can be used in:
- Contact Lenses : Originally proposed for use in contact lenses, HEMA-based hydrogels offer a degree of flexibility similar to natural tissues, minimizing irritation to surrounding membranes .
- Drug Delivery Systems : The ability of hydrogels to control drug release by changing their structure in response to environmental stimuli makes them suitable for smart drug delivery systems .
- Tissue Engineering : The structural similarity of hydrogels to natural tissues and their biocompatibility make them ideal for tissue engineering applications .
- Heavy Metal Removal : Modified hydrogels have shown promise in the removal of heavy metals like Cu(II), Zn(II), Cd(II), and Pb(II) from aqueous solutions .
Ophthalmic Applications
The compound’s derivatives, particularly pHEMA, have been widely applied in ophthalmic applications due to their biocompatibility and optical transparency . They are used in:
- Ocular Drug Delivery : pHEMA can be employed for ocular drug delivery, providing a controlled release of medication to the eye .
- Antimicrobial Strategies : To prevent infections at the site of biomedical device implantation, antimicrobial strategies using silver nanoparticles or antibiotics can be incorporated into pHEMA .
Neuroprotective Agents
Derivatives of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have been synthesized as potential neuroprotective agents. They show promise in:
- Calcium Modulation : These derivatives can modulate calcium influx, which is crucial in preventing excitotoxicity—a condition that leads to neuronal damage .
- NMDA Receptor Blockers : The compounds have been shown to act as blockers for NMDA receptors, which play a role in neurodegenerative disorders .
Cancer Therapy
In cancer therapy, the compound’s derivatives are explored for:
- Stimuli-Responsive Systems : They can be designed to respond to specific stimuli in the body, making them suitable for targeted cancer therapy .
- Bone Tissue Regeneration : pHEMA has applications in bone tissue regeneration, aiding in the recovery of bone defects and injuries .
Antimicrobial Applications
The compound’s derivatives can be doped with copper nanoparticles to create hydrogels with antibacterial properties, useful in:
- Antibacterial Coatings : These hydrogels can be used to coat medical devices to prevent bacterial growth .
- Wound Healing : The antibacterial properties of the hydrogels support wound healing by preventing infection .
Environmental Applications
The compound’s ability to form hydrogels with specific properties allows for environmental applications such as:
- Water Treatment : Hydrogels can be used in water treatment processes to remove contaminants and purify water .
- Sorbents : The modified hydrogels can act as sorbents to capture and remove pollutants from the environment .
Material Science
In material science, the compound finds applications in:
- Smart Materials : Hydrogels that respond to environmental changes can be used as smart materials in various technologies .
- High-Performance Polymers : Due to their structural properties, these hydrogels can be used to create high-performance polymers for industrial applications .
Analytical Chemistry
Lastly, in analytical chemistry, the compound’s derivatives are used for:
Mechanism of Action
Target of Action
Related compounds such as n-(2-hydroxyethyl) cinnamamide derivatives have been studied for their antidepressant activities . These compounds interact with specific receptors in the brain, influencing neurotransmitter levels and leading to an antidepressant-like action .
Mode of Action
It’s worth noting that similar compounds like n-(2-hydroxyethyl) cinnamamide derivatives exhibit their antidepressant-like action by interacting with specific receptors in the brain, thereby influencing neurotransmitter levels .
Biochemical Pathways
Related compounds like n-(2-hydroxyethyl) cinnamamide derivatives are known to influence the biochemical pathways associated with depression, possibly by modulating neurotransmitter levels .
Result of Action
Related compounds like n-(2-hydroxyethyl) cinnamamide derivatives have been shown to exhibit antidepressant-like action, indicating a potential influence on mood regulation .
Safety and Hazards
Future Directions
Functionalized acrylic materials derived from methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), and diethyl 2-(methacryloyloxy)ethyl phosphate (DMP) were synthesized by successive free-radical polymerizations. The presence of DMP/PHEMA segments should improve the thermal behavior of acrylic materials, which is of great interest in the design of versatile bone cements for total joint arthroplasty and functional coatings in targeted drug delivery .
properties
IUPAC Name |
4-(2-hydroxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-4-3-12-10(14)8-6-1-2-7(5-6)9(8)11(12)15/h1-2,6-9,13H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNGPAHZQWNPEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279909 | |
Record name | ST50032131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
CAS RN |
1873-11-6 | |
Record name | NSC14524 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50032131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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